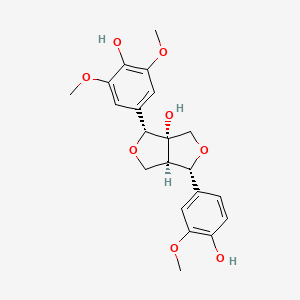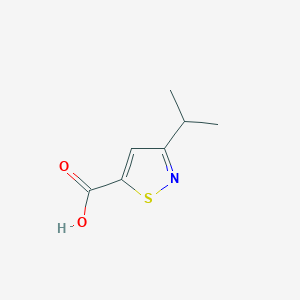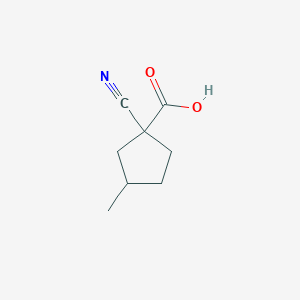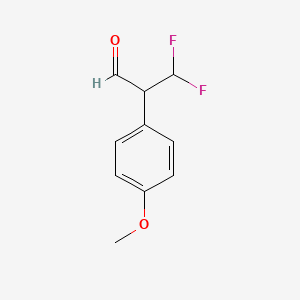
3,3-Difluoro-2-(4-methoxyphenyl)propanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Difluoro-2-(4-methoxyphenyl)propanal is a chemical compound belonging to the family of aldehydes. It is characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring, along with an aldehyde functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-2-(4-methoxyphenyl)propanal typically involves the reaction of 3,5-difluoro-2-methoxybenzyl alcohol with an oxidizing agent such as pyridinium chlorochromate or manganese dioxide. The reaction is carried out in an organic solvent like dichloromethane or chloroform at room temperature. The resulting aldehyde is then purified using chromatography techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Difluoro-2-(4-methoxyphenyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms and methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 3,3-Difluoro-2-(4-methoxyphenyl)propanoic acid.
Reduction: 3,3-Difluoro-2-(4-methoxyphenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a starting material for the synthesis of other compounds with potential therapeutic applications.
Biology: It has been studied for its antibacterial and antifungal properties.
Medicine: Research has explored its anticancer properties and its ability to induce apoptosis in cancer cells.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The exact mechanism of action of 3,3-Difluoro-2-(4-methoxyphenyl)propanal is not fully understood. it is believed to exert its biological effects by interacting with cellular proteins and enzymes. It has been shown to inhibit the growth of bacterial and fungal cells by disrupting their cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
3,3-Difluoro-2-(4-methoxyphenyl)propanal is unique due to the presence of two fluorine atoms and a methoxy group on the phenyl ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, particularly in the synthesis of new therapeutic agents and materials.
Eigenschaften
Molekularformel |
C10H10F2O2 |
|---|---|
Molekulargewicht |
200.18 g/mol |
IUPAC-Name |
3,3-difluoro-2-(4-methoxyphenyl)propanal |
InChI |
InChI=1S/C10H10F2O2/c1-14-8-4-2-7(3-5-8)9(6-13)10(11)12/h2-6,9-10H,1H3 |
InChI-Schlüssel |
RBJXSBSVNSMWNW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(C=O)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


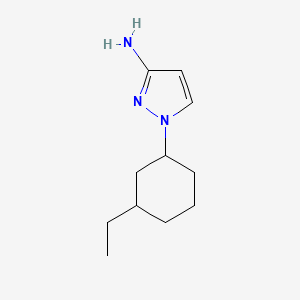
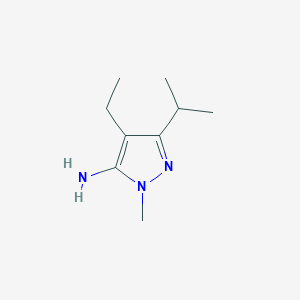
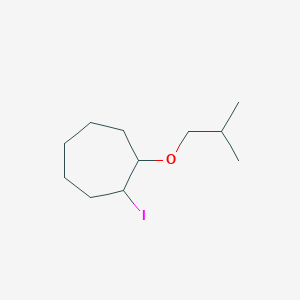
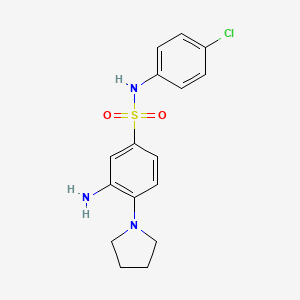
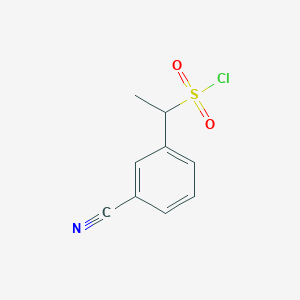
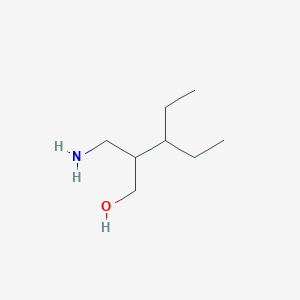
![Spiro[3.5]non-5-en-7-one](/img/structure/B13069343.png)
